6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the reaction of a Grignard reagent with carbon dioxide, followed by acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols, Lewis acids (e.g., AlCl₃)
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexylmethyl group can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.
6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid: Similar structure but without the methyl group at the 2-position, potentially affecting its reactivity and applications.
Cyclohexylmethylpyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring, leading to diverse properties and uses.
Uniqueness
6-(Cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of both the cyclohexylmethyl and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these groups can enhance its binding interactions and stability, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(cyclohexylmethyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-14-11(8-12(15-9)13(16)17)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,16,17) |
InChI Key |
XERBGFRPGQBLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)CC2CCCCC2 |
Origin of Product |
United States |
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